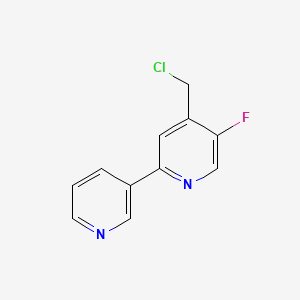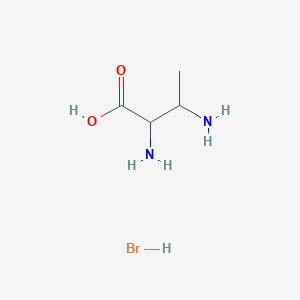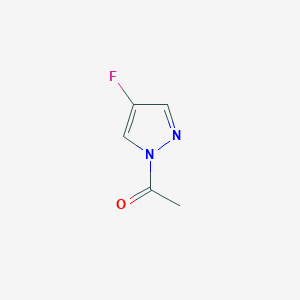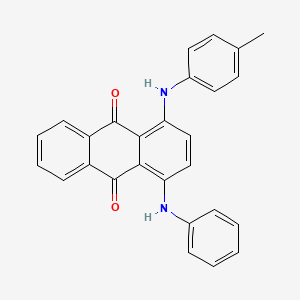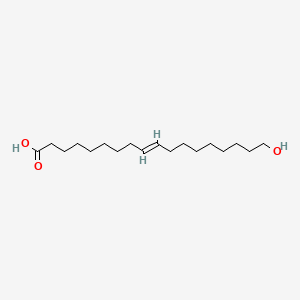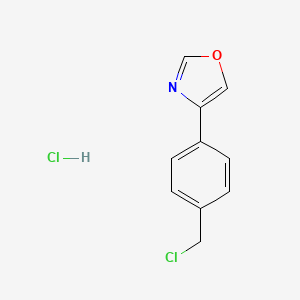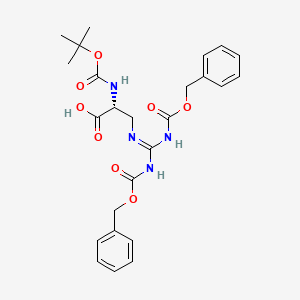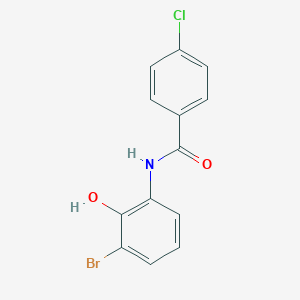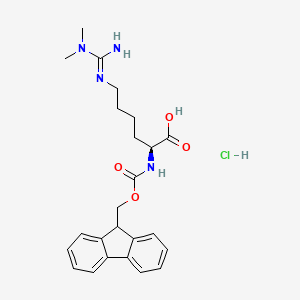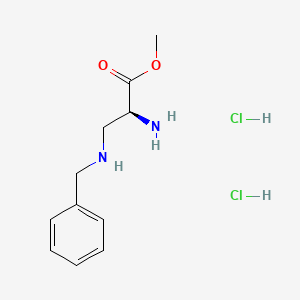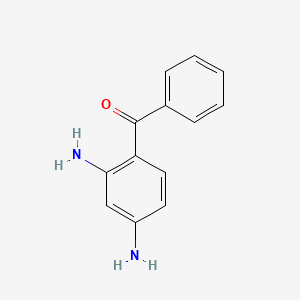
(2,4-Diaminophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Diaminophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two amino groups at the 2 and 4 positions on the phenyl ring, and a phenyl group attached to the methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diaminophenyl)(phenyl)methanone typically involves the reaction of 2,4-diaminobenzophenone with various reagents. One common method involves the cyclization of (3,4-diaminophenyl)(phenyl)methanone with cinnamic acid using glycerol as a solvent . Another method includes the reaction of (3,4-diaminophenyl)phenyl methanone with 2-hydroxybenzaldehyde in the presence of sodium sulfate and dry dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Diaminophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
(2,4-Diaminophenyl)(phenyl)methanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,4-Diaminophenyl)(phenyl)methanone involves its interaction with various molecular targets. For instance, it can form complexes with metal ions, which can enhance its biological activity . The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in biological systems where it can act as an electron donor or acceptor.
Comparación Con Compuestos Similares
(3,4-Diaminophenyl)(phenyl)methanone: Similar in structure but with different substitution patterns.
Dibenzo[a,c]phenazin-11-yl(phenyl)methanone: Contains a fused ring system, offering different electrochemical properties.
Uniqueness: (2,4-Diaminophenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
(2,4-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
Clave InChI |
BITMROMFVIKBRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
